

3-Hydroxy-2,4,4-trimethylpentanoic Acid: A Bio-Engineered Chiral Synthone

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Compound of Interest

Compound Name: 3-Hydroxy-2,4,4-trimethylpentanoic acid

Cat. No.: B13198922

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Executive Summary

3-Hydroxy-2,4,4-trimethylpentanoic acid (C₈H₁₆O₃) is a specialized, chiral branched-chain fatty acid derivative. Unlike ubiquitous plant metabolites, this molecule is primarily a product of combinatorial biosynthesis—specifically generated by the engineered catalytic domains of the Lipomycin Polyketide Synthase (LipPKs1).

It serves as a critical "model compound" in synthetic biology, demonstrating the capacity of type I polyketide synthases (PKS) to accept bulky, non-native starter units (such as the tert-butyl group) to generate "new-to-nature" natural products. In drug development, its structural motif—combining a bulky neopentyl group with a chiral

-hydroxy acid—is valued as a high-fidelity chiral auxiliary and a precursor for sterically demanding pharmacophores.

Chemical Profile & Identity

Property	Data
IUPAC Name	3-Hydroxy-2,4,4-trimethylpentanoic acid
CAS Number	82545-49-1 (Racemic); 131897-88-6 (2S,3S); 283151-87-1 (2R,3R)
Molecular Formula	C ₈ H ₁₆ O ₃
Molecular Weight	160.21 g/mol
Key Functional Groups	Carboxylic acid (C1), Secondary Alcohol (C3), tert-Butyl (C4)
Stereocenters	C2 (Methyl), C3 (Hydroxyl)
Physical State	White solid or viscous oil (stereoisomer dependent)

Natural Occurrence & Bio-Origin

The "Unnatural" Natural Product

Strictly speaking, **3-Hydroxy-2,4,4-trimethylpentanoic acid** is not extracted from wild-type flora (e.g., plants or fungi) in appreciable quantities. Instead, it is a bio-engineered metabolite produced by heterologous expression hosts (e.g., *Streptomyces albus*, *Escherichia coli*) harboring modified gene clusters from *Streptomyces aureofaciens*.

The Enzymatic Source: LipPks1

The molecule owes its existence to the Lipomycin Polyketide Synthase (LipPks1).^{[1][2]}

- Origin: *Streptomyces aureofaciens* Tü117 (producer of -lipomycin).^{[2][3][4][5]}
- Mechanism: The native LipPks1 loading module typically recruits Isobutyryl-CoA to initiate lipomycin biosynthesis.^{[2][4][5]} However, the enzyme's loading acyltransferase (AT) domain is exceptionally promiscuous.

- Engineering: When researchers feed Pivalyl-CoA (containing a bulky tert-butyl group) to an engineered system expressing LipPks1 fused with a Thioesterase (TE), the enzyme accepts this non-native starter, extends it, and releases **3-Hydroxy-2,4,4-trimethylpentanoic acid**.

Biosynthetic Pathway (Technical Core)

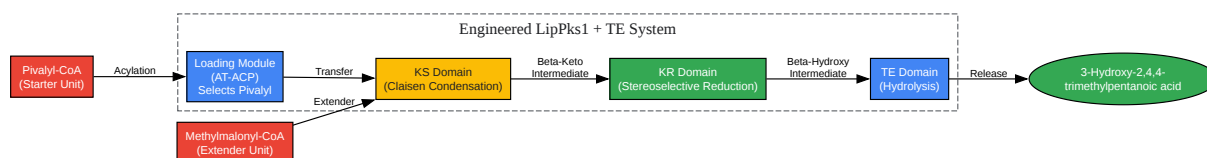
The production of this molecule represents a classic "PKS Assembly Line" logic. The pathway involves the condensation of a bulky starter unit with an extender unit, followed by stereoselective reduction.

Step-by-Step Mechanism

- Priming (Loading): The Loading AT domain of LipPks1 selects Pivalyl-CoA (synthetic precursor) instead of its natural Isobutyryl-CoA substrate. It transfers the pivalyl group to the Loading ACP (Acyl Carrier Protein).
- Elongation (Module 1): The KS (Ketosynthase) domain catalyzes a decarboxylative Claisen condensation between the Pivalyl-S-ACP and a Methylmalonyl-CoA extender unit (selected by the Module 1 AT).
 - Result: A
-keto intermediate attached to ACP1.
- -Ketoreduction: The KR (Ketoreductase) domain reduces the C3-keto group to a C3-hydroxyl group.
 - Stereocontrol: The native KR is "A2-type," dictating specific stereochemistry.^[6] Swapping this domain allows for the production of (2S,3S) or (2R,3S) isomers.
- Termination: A fused TE (Thioesterase) domain (often borrowed from the Erythromycin PKS, DEBS) hydrolyzes the thioester bond, releasing the free acid.

Pathway Visualization

The following diagram illustrates the engineered flow from Pivalyl-CoA to the final product.



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Caption: Enzymatic assembly line for **3-Hydroxy-2,4,4-trimethylpentanoic acid** via engineered LipPks1.

Isolation & Detection Protocols

Since this compound is produced in fermentation broths of engineered hosts, isolation requires separation from the culture media and other metabolites.

Extraction Workflow

- Acidification: Adjust cell-free culture supernatant to pH 2.0 using HCl to protonate the carboxylate (making it extractable into organic solvents).
- Solvent Extraction: Extract 3x with Ethyl Acetate (EtOAc). The bulky hydrophobic tert-butyl group ensures high partition into the organic phase.
- Drying: Dry combined organic layers over anhydrous Na₂SO₄ and concentrate in vacuo.
- Purification: Silica gel chromatography.
 - Mobile Phase: Hexane:EtOAc (gradient 4:1 to 1:1) with 0.1% Acetic Acid.

Analytical Characterization (NMR & MS)

- ¹H NMR (400 MHz, CDCl₃):

- 0.95 (s, 9H): Distinct singlet for the tert-butyl group (C4,4-dimethyl + C5). This is the diagnostic signal.
- 1.20 (d, 3H): Doublet for the C2-methyl group.
- 3.65 (d, 1H): Signal for the C3-carbinol proton (CH-OH).
- LC-MS:
 - Mode: Electrospray Ionization (ESI) Negative mode $[M-H]^-$.
 - m/z: 159.1 (Calculated for $C_8H_{15}O_3^-$).

Applications in Drug Development

While the molecule itself is a simple acid, its structural motif is highly valuable:

- Chiral Auxiliaries: Derivatives (specifically thiazolidinethiones) are used to induce stereoselectivity in aldol reactions, leveraging the steric bulk of the tert-butyl group to lock conformation.
- PKS Engineering Probes: It serves as a standard to test the "promiscuity" of new PKS loading modules. If a PKS can make this, it can likely accept other bulky, drug-like fragments.
- Metabolic Stability: The tert-butyl group is metabolically robust (resistant to oxidation), making this scaffold useful for increasing the half-life of drug candidates.

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